Cas no 512810-02-5 (2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid)

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid is a brominated pyrazole derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structure combines a reactive bromine substituent with a methyl group at the 3-position, enabling selective modifications for the development of biologically active compounds. The acetic acid moiety enhances solubility and provides a handle for further derivatization, such as amide or ester formation. This compound is particularly useful in the synthesis of heterocyclic frameworks and agrochemical or medicinal agents. Its stability and well-defined reactivity profile make it a reliable building block for targeted molecular design.
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid structure
512810-02-5 structure
Product name:2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid
CAS No:512810-02-5
MF:C6H7BrN2O2
MW:219.035980463028
MDL:MFCD02253726
CID:3058639
PubChem ID:4074139

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid
    • (4-Bromo-3-methyl-pyrazol-1-yl)-acetic acid
    • 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid
    • MDL: MFCD02253726
    • Inchi: InChI=1S/C6H7BrN2O2/c1-4-5(7)2-9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
    • InChI Key: KJRXQTJYEXJDQW-UHFFFAOYSA-N
    • SMILES: CC1=NN(C=C1Br)CC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi Xn
  • HazardClass:IRRITANT

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB379635-1g
(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid, 95%; .
512810-02-5 95%
1g
€355.00 2025-03-19
eNovation Chemicals LLC
D970448-1g
(4-Bromo-3-methyl-pyrazol-1-yl)-acetic acid
512810-02-5 95%
1g
$240 2024-07-28
abcr
AB379635-1 g
(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid; 95%
512810-02-5
1g
€231.60 2022-03-02
TRC
B814918-500mg
(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic Acid
512810-02-5
500mg
$ 340.00 2022-06-06
abcr
AB379635-500 mg
(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid; 95%
512810-02-5
500MG
€209.50 2022-03-02
abcr
AB379635-5 g
(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid; 95%
512810-02-5
5g
€519.80 2022-03-02
Enamine
EN300-83535-10.0g
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid
512810-02-5 95.0%
10.0g
$900.0 2025-02-20
Chemenu
CM114914-10g
(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid
512810-02-5 95%
10g
$1080 2021-08-06
Fluorochem
028182-5g
4-Bromo-3-methyl-pyrazol-1-yl)-acetic acid
512810-02-5 95%
5g
£963.00 2022-02-28
Enamine
EN300-83535-1g
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid
512810-02-5 95%
1g
$199.0 2023-09-02

Additional information on 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid

2-(4-Bromo-3-Methyl-1H-Pyrazol-1-yl)acetic Acid: A Versatile Compound in Modern Chemistry and Pharmaceutical Research

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 512810-02-5) is a compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, organic synthesis, and pharmaceutical research. This compound is characterized by its bromine atom, methyl group, and pyrazole ring, which collectively contribute to its diverse reactivity and biological properties.

The pyrazole ring is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. It is a common structural motif in many bioactive molecules and pharmaceuticals, known for its ability to modulate various biological targets. The presence of the bromine atom in the 4-position of the pyrazole ring adds further complexity and reactivity to the molecule, making it an attractive starting material for the synthesis of more complex derivatives.

In medicinal chemistry, 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid has been explored as a building block for the development of novel therapeutic agents. Recent studies have shown that compounds derived from this scaffold exhibit promising activities against various diseases, including cancer, inflammation, and neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry reported that a series of derivatives of this compound demonstrated potent antitumor activity by selectively inhibiting specific kinases involved in cancer cell proliferation.

The methyl group at the 3-position of the pyrazole ring plays a crucial role in enhancing the lipophilicity and metabolic stability of the molecule. This property is particularly important in drug design, as it can improve the bioavailability and pharmacokinetic profile of the final drug candidate. Additionally, the acetic acid moiety provides a functional group that can be readily modified through esterification or amide formation, allowing for further optimization of the compound's properties.

In organic synthesis, 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity with various nucleophiles and electrophiles makes it an ideal starting material for synthetic transformations. For example, coupling reactions with boronic acids or palladium-catalyzed cross-coupling reactions can be used to introduce diverse substituents at the bromine position, leading to a wide range of structurally diverse compounds.

The synthetic accessibility of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid has also facilitated its use in combinatorial chemistry approaches. High-throughput screening methods have been employed to rapidly identify lead compounds with desired biological activities from large libraries generated using this scaffold. This approach has proven effective in accelerating drug discovery processes and identifying novel therapeutic agents.

In addition to its applications in medicinal chemistry and organic synthesis, 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid has been studied for its potential use in materials science. The unique electronic properties of the pyrazole ring and the bromine substituent make this compound suitable for applications in photovoltaic materials and organic electronics. Recent research has shown that derivatives of this compound can be used to enhance the performance of organic solar cells by improving charge transport properties.

The environmental impact of chemical compounds is an increasingly important consideration in modern research. Studies have shown that 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid can be synthesized using environmentally friendly methods, such as catalytic reactions under mild conditions. These green chemistry approaches not only reduce waste generation but also minimize energy consumption and environmental pollution.

In conclusion, 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 512810-02-5) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive starting material for the development of novel therapeutic agents, advanced materials, and other innovative applications. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern scientific endeavors.

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Amadis Chemical Company Limited
(CAS:512810-02-5)2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid
A1038198
Purity:99%
Quantity:1g
Price ($):180.0